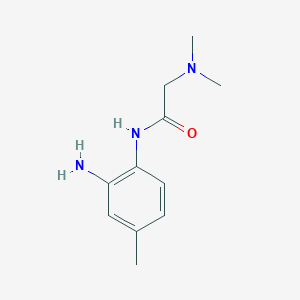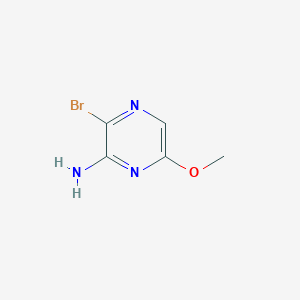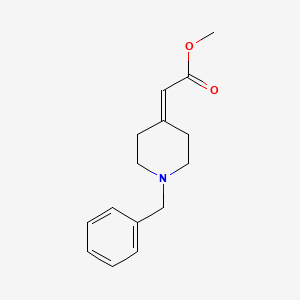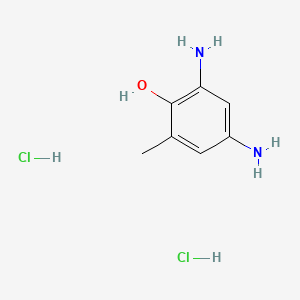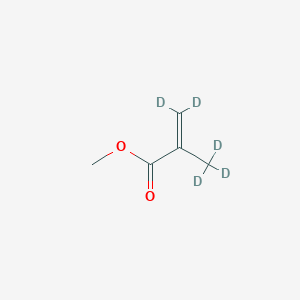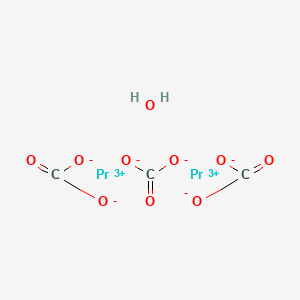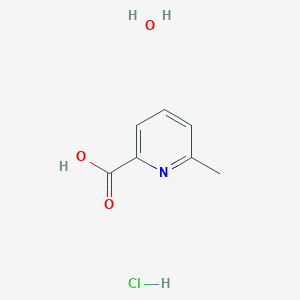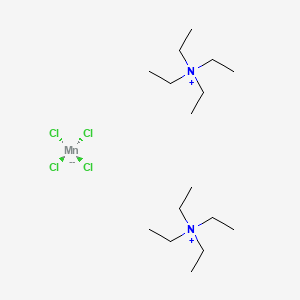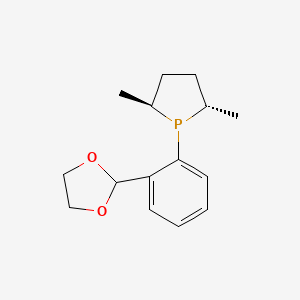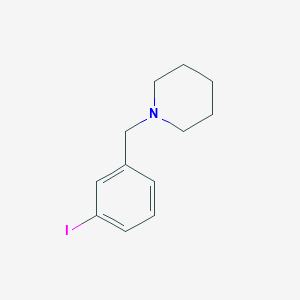
1-(3-碘代苄基)哌啶
描述
1-(3-Iodobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 3-iodobenzyl group
科学研究应用
1-(3-Iodobenzyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sigma receptors.
Radiopharmaceuticals: The compound can be radioiodinated to produce radiolabeled derivatives for imaging and diagnostic purposes.
Biological Studies: It serves as a ligand in studies involving receptor binding and pharmacological profiling.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including the development of new materials and catalysts.
作用机制
Target of Action
1-(3-Iodobenzyl)piperidine is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Specifically, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (4-B-IBSP) has shown high-binding affinity to both sigma (σ) receptors .
Mode of Action
For instance, Icaridin, a piperidine compound, is known to stimulate the sensory hairs on the antennae of insects . Similarly, 1-(3-Iodobenzyl)piperidine might interact with its targets in a unique way, leading to specific biological changes.
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, has been radioiodinated for use as a sigma-1 receptor ligand, suggesting potential applications in medical imaging .
Result of Action
Given its high binding affinity to sigma receptors, it may influence cellular processes regulated by these receptors .
生化分析
Biochemical Properties
1-(3-Iodobenzyl)piperidine is a complex molecule that can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that piperidine, a related compound, can undergo various reactions leading to the formation of various derivatives . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 1-(3-Iodobenzyl)piperidine in animal models. Related compounds such as piperine have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Piperidine, a related compound, is known to be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzyl)piperidine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-iodobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 1-(3-Iodobenzyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-(3-Iodobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-(3-azidobenzyl)piperidine, while oxidation with potassium permanganate can produce 1-(3-iodobenzoyl)piperidine .
相似化合物的比较
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: This compound also features a piperidine ring with a 3-iodobenzyl group but includes a sulfonyl moiety, which can alter its binding affinity and pharmacological profile.
4-(3-Iodobenzyl)-1-(benzylsulfonyl)piperazine: Similar in structure but with a piperazine ring, this compound exhibits different receptor binding characteristics and applications.
Uniqueness: 1-(3-Iodobenzyl)piperidine is unique due to its specific substitution pattern and the absence of additional functional groups, which can make it a versatile intermediate in synthetic chemistry. Its ability to undergo various chemical transformations and its potential as a radiopharmaceutical agent further highlight its distinctiveness .
属性
IUPAC Name |
1-[(3-iodophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZUICHKJGHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590427 | |
| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-87-6 | |
| Record name | 1-[(3-Iodophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


